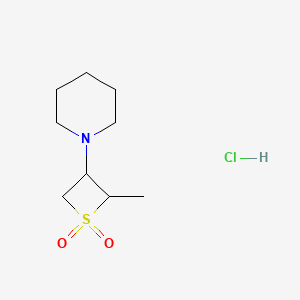
1-(2-Methyl-1,1-dioxido-3-thietanyl)piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methyl-1,1-dioxido-3-thietanyl)piperidine hydrochloride is a chemical compound with the molecular formula C9H18ClNO2S It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a thietane ring with a sulfone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-1,1-dioxido-3-thietanyl)piperidine hydrochloride typically involves the reaction of piperidine with a thietane derivative. The process may include the following steps:
Formation of Thietane Derivative: The thietane ring is synthesized through the reaction of a suitable precursor with sulfur and an oxidizing agent to introduce the sulfone group.
Coupling with Piperidine: The thietane derivative is then reacted with piperidine under controlled conditions to form the desired compound.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Methyl-1,1-dioxido-3-thietanyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the sulfone group, leading to the formation of a thietane derivative without the sulfone.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Further oxidized sulfone derivatives.
Reduction: Thietane derivatives without the sulfone group.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
1-(2-Methyl-1,1-dioxido-3-thietanyl)piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-Methyl-1,1-dioxido-3-thietanyl)piperidine hydrochloride involves its interaction with specific molecular targets. The sulfone group and piperidine ring may interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1,1-Dioxido-3-thietanyl)piperidine: Similar structure but without the methyl group on the thietane ring.
1-(1,1-Dioxidotetrahydro-3-thienyl)piperidine: Contains a tetrahydrothienyl ring instead of a thietane ring.
1-Methyl-1-(2-methyl-1,1-dioxido-3-thietanyl)piperidinium iodide: Similar structure but with an iodide salt instead of hydrochloride.
Uniqueness
1-(2-Methyl-1,1-dioxido-3-thietanyl)piperidine hydrochloride is unique due to the presence of both the sulfone group and the piperidine ring, which may confer specific chemical and biological properties not found in other similar compounds.
Propriétés
Numéro CAS |
1731-51-7 |
|---|---|
Formule moléculaire |
C9H18ClNO2S |
Poids moléculaire |
239.76 g/mol |
Nom IUPAC |
2-methyl-3-piperidin-1-ylthietane 1,1-dioxide;hydrochloride |
InChI |
InChI=1S/C9H17NO2S.ClH/c1-8-9(7-13(8,11)12)10-5-3-2-4-6-10;/h8-9H,2-7H2,1H3;1H |
Clé InChI |
QSEQJFKZJLUAHD-UHFFFAOYSA-N |
SMILES canonique |
CC1C(CS1(=O)=O)N2CCCCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



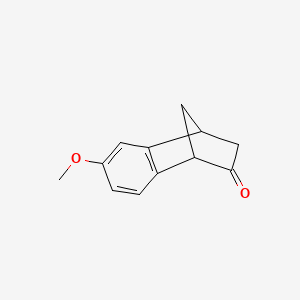


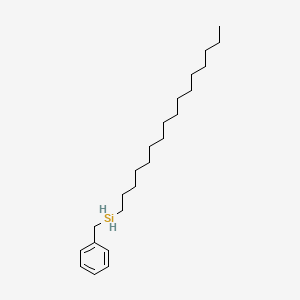
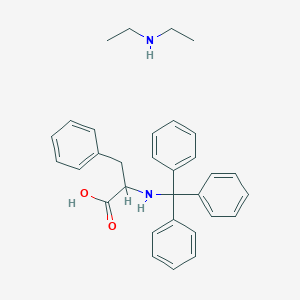

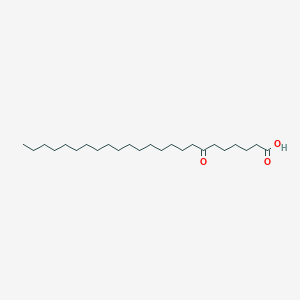
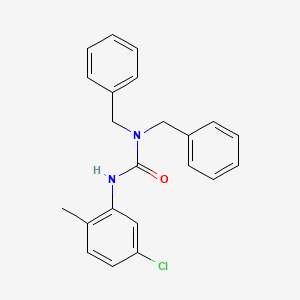
![2-[(2,6-Dichloroanilino)carbonyl]benzoic acid](/img/structure/B11949048.png)
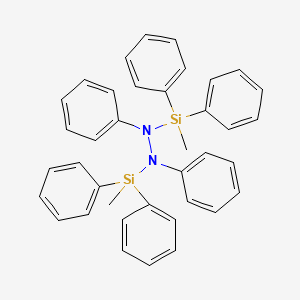
![N-(3-chloro-2-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide](/img/structure/B11949056.png)


